Methyl 4-((1h-indazol-1-yl)methyl)benzoate

Description

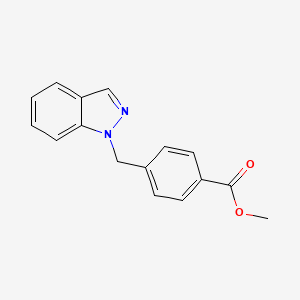

Methyl 4-((1H-indazol-1-yl)methyl)benzoate is a benzoate ester derivative featuring a methylene-linked 1H-indazole moiety at the para position of the benzene ring. Indazole, a bicyclic heterocycle with two adjacent nitrogen atoms, confers unique electronic and steric properties to the compound. This structure is of interest in medicinal chemistry due to indazole's prevalence in bioactive molecules, particularly in kinase inhibitors and anticancer agents.

Properties

Molecular Formula |

C16H14N2O2 |

|---|---|

Molecular Weight |

266.29 g/mol |

IUPAC Name |

methyl 4-(indazol-1-ylmethyl)benzoate |

InChI |

InChI=1S/C16H14N2O2/c1-20-16(19)13-8-6-12(7-9-13)11-18-15-5-3-2-4-14(15)10-17-18/h2-10H,11H2,1H3 |

InChI Key |

TWQZQWYUYBPXTI-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CN2C3=CC=CC=C3C=N2 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing Methyl 4-((1H-indazol-1-yl)methyl)benzoate involves the condensation of 1H-indazole with 4-chloromethylbenzoate. The reaction typically proceeds under basic conditions, using a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide. The reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-((1H-indazol-1-yl)methyl)benzoate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Substitution: The indazole moiety can participate in electrophilic or nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 4-((1H-indazol-1-yl)methyl)benzoate has several scientific research applications:

Chemistry: It serves as a building block for synthesizing more complex molecules.

Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.

Industry: It may be used in the production of advanced materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of Methyl 4-((1H-indazol-1-yl)methyl)benzoate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The indazole moiety can bind to active sites or allosteric sites, influencing biological pathways and exerting therapeutic effects.

Comparison with Similar Compounds

Structural Analogs in Benzoate Ester Derivatives

The following table compares Methyl 4-((1H-indazol-1-yl)methyl)benzoate with structurally related compounds from the evidence:

Key Observations:

Heterocycle Differences: Indazole vs. Quinoline derivatives in exhibit substituent-dependent electronic effects (e.g., bromo, chloro groups), which modulate solubility and reactivity . Indazole vs. Benzimidazole (): Benzimidazole’s fused benzene-imidazole ring system increases aromaticity and basicity compared to indazole. The methyl substituent in ’s compound may enhance lipophilicity .

Piperazine linkers are often used to improve solubility and bioavailability in drug design .

Synthetic Routes :

- The target compound’s synthesis (hypothetical) might involve alkylation of indazole with methyl 4-(bromomethyl)benzoate, contrasting with ’s piperazine-mediated coupling and ’s Na₂S₂O₅-promoted cyclization .

Physicochemical and Spectroscopic Properties

While direct data for this compound are unavailable, inferences can be drawn from analogs:

- Solubility: Indazole’s moderate polarity suggests intermediate solubility in organic solvents (e.g., DMF, ethyl acetate), similar to benzimidazole derivatives . Quinoline-based compounds (C1–C7) may exhibit lower solubility due to bulkier aromatic systems .

- Stability : Electron-withdrawing substituents (e.g., -CF₃ in C7) in enhance stability against nucleophilic attack, whereas the target compound’s lack of such groups may necessitate protective synthetic steps .

Biological Activity

Methyl 4-((1H-indazol-1-yl)methyl)benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of anticancer and antifungal research. This article provides a detailed overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of indazole derivatives, which are known for their diverse biological activities. The compound can be represented structurally as follows:

Anticancer Activity

Research has indicated that indazole derivatives exhibit significant anticancer properties. For instance, compounds similar to this compound have shown inhibitory effects against fibroblast growth factor receptor 1 (FGFR1), a target implicated in various cancers.

Case Study: FGFR1 Inhibition

In a study focused on the design and synthesis of novel FGFR1 inhibitors, an indazole derivative demonstrated potent kinase inhibitory activity with an IC50 value of 3.3 nM. This suggests that modifications to the indazole scaffold can enhance its anticancer efficacy significantly .

| Compound | IC50 (nM) | Activity Type |

|---|---|---|

| 9u | 3.3 | FGFR1 Inhibition |

| 9d | 15.0 | FGFR1 Inhibition |

Antifungal Activity

The antifungal properties of this compound have also been explored, particularly against Candida species.

Anticandidal Evaluation

A series of indazole derivatives were tested for their activity against various Candida strains. This compound exhibited promising results, with minimum inhibitory concentrations (MICs) indicating effective antifungal activity:

| Compound | MIC (mM) | Target Organism |

|---|---|---|

| 3a | 3.807 | C. albicans |

| 2b | 100 µM | C. albicans |

| 10a | 100 µM | C. glabrata (susceptible) |

The study highlighted that certain modifications to the indazole structure could enhance antifungal efficacy, suggesting a pathway for developing new antifungal agents .

The mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may interfere with key enzymatic pathways involved in cell proliferation and survival in cancer cells, as well as disrupt cell membrane integrity in fungi.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Variations in substituents on the indazole ring have been linked to changes in potency against cancer and fungal cells.

Key Findings from SAR Studies

Research has shown that specific substitutions can enhance both anticancer and antifungal activities:

- Halogen Substituents : Introduction of halogen atoms has been associated with improved permeability and binding affinity.

- Hydrophobic Groups : Modifications that increase hydrophobic character tend to enhance cellular uptake and bioactivity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.